2,3-Dichloro-5-methylquinoxaline
Overview
Description
2,3-Dichloro-5-methylquinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing bicyclic compounds that have a benzene ring fused with a pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-5-methylquinoxaline typically involves the reaction of 5-methylquinoxaline-2,3-diol with thionyl chloride in the presence of a catalyst such as dimethylformamide (DMF). The reaction is carried out in 1,2-dichloroethane at elevated temperatures (around 80°C) for several hours .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichloro-5-methylquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of chlorine atoms.
Oxidation and Reduction Reactions: These reactions can modify the quinoxaline ring, altering its electronic properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include thiourea and other sulfur or nitrogen nucleophiles.
Oxidation and Reduction Reactions: These reactions typically require oxidizing or reducing agents under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with thiourea can yield quinoxaline-2,3-dithione .
Scientific Research Applications
2,3-Dichloro-5-methylquinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Quinoxaline derivatives have shown potential as antimicrobial, antiviral, and anticancer agents.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-5-methylquinoxaline involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes or interfere with DNA synthesis, leading to its antimicrobial and anticancer properties . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Quinoxaline: The parent compound with a similar bicyclic structure.
2,3-Dichloroquinoxaline: Similar in structure but lacks the methyl group at the 5-position.
5-Methylquinoxaline: Similar but lacks the chlorine atoms at the 2 and 3 positions.
Uniqueness: 2,3-Dichloro-5-methylquinoxaline is unique due to the presence of both chlorine atoms and a methyl group, which can significantly influence its chemical reactivity and biological activity compared to other quinoxaline derivatives .
Properties
IUPAC Name |
2,3-dichloro-5-methylquinoxaline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2/c1-5-3-2-4-6-7(5)13-9(11)8(10)12-6/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APGYEHZLFDBECC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(C(=N2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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